![molecular formula C22H20O3 B1267272 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one CAS No. 27628-06-4](/img/structure/B1267272.png)

1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar bis(phenyl)ethane derivatives often involves the reaction of phenylglyoxals with other aromatic compounds in the presence of catalysts or under specific reaction conditions. For instance, efficient syntheses of bis(1H-indol-3-yl)ethanones and bis(benzotriazolyl)ethanones have been described using B(HSO4)3 as a catalyst in solvent-free thermal conditions, highlighting the general approach to synthesizing bis-substituted ethanones which could be related to the synthesis of 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one (Mosslemin & Movahhed, 2012).

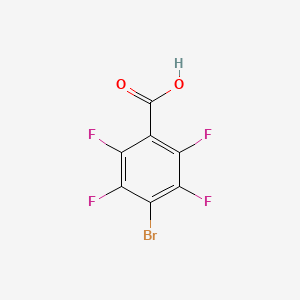

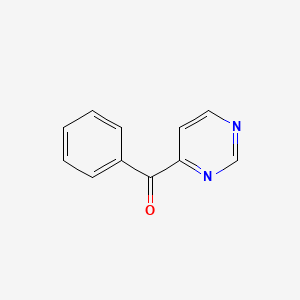

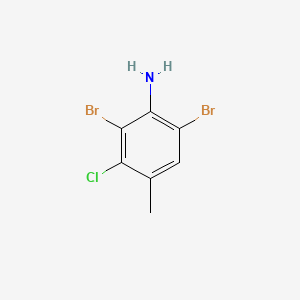

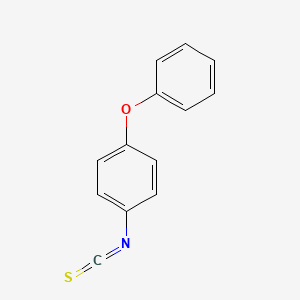

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one can be elucidated through various spectroscopic methods such as 1H NMR, IR, and HR-MS, as well as X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds, offering a comprehensive understanding of its structure (Ji Shun-jun, 2010).

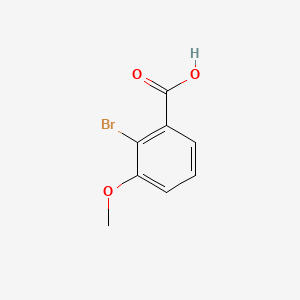

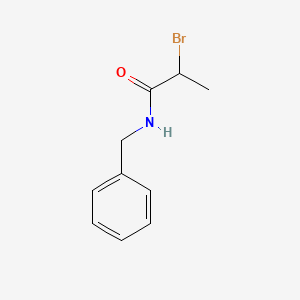

Chemical Reactions and Properties

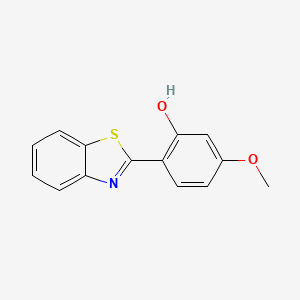

The chemical reactions and properties of 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one can be inferred from studies on similar organic compounds. Such molecules typically undergo reactions that include oxidation, reduction, and various forms of nucleophilic substitutions depending on the functional groups present in the compound. The bis(benzo-1,3-dithiole) and bis(benzothiazole) systems, for example, display redox behavior which could be indicative of the redox potential of similar structures (Bryce, Fleckenstein, & Hünig, 1990).

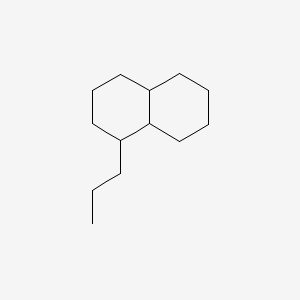

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure, which influences the compound's phase behavior, thermal stability, and interaction with solvents. Compounds with similar structures have been found to exhibit liquid-crystalline properties, indicating potential for unique phase behavior (Percec, Zuber, Cheng, & Zhang, 1992).

科学的研究の応用

Synthesis and Structural Analysis

- New Synthesis Methods: A study by Lin Yuan-bin (2008) introduced a new synthesis method for 1,2-bis(3,4-dimethyl phenyl)ethane, emphasizing high purity and yield (Lin Yuan-bin, 2008).

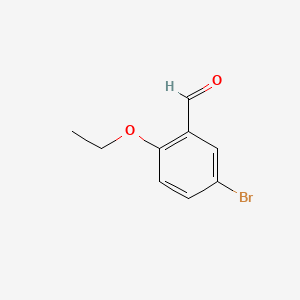

- Crystal Structure Analysis: Research by S. González-Montiel et al. (2015) focused on the crystal structure and Hirshfeld surface analysis of related compounds, providing insights into the behavior of these interactions (S. González-Montiel et al., 2015).

Chemical Properties and Reactions

- Reactivity and Applications: Studies on the reactivity of related compounds were conducted by S. Hayashi et al. (1969), examining their interactions with active methylene compounds and their potential in antitumor substances (S. Hayashi et al., 1969).

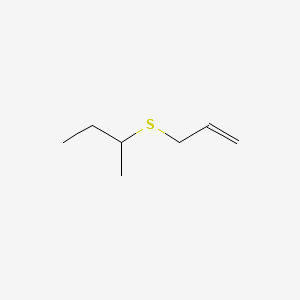

- Polymer Synthesis: E. Sato et al. (1993) described the radical polyadditions of dithiols to bis(alkoxyallenes), indicating the selective addition of thiol groups to create polymers with reactive carbon-carbon double bonds in the main chain (E. Sato et al., 1993).

Molecular Design and Applications

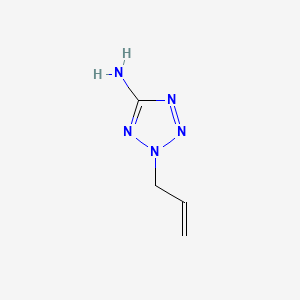

- Selective Extraction Studies: T. Hayashita et al. (1999) synthesized compounds with pseudo-18-crown-6 frameworks for selective lead(II) extraction, showcasing the importance of molecular design in achieving selectivity (T. Hayashita et al., 1999).

- Supramolecular Networks: H. Kihara et al. (1996) demonstrated the self-assembly of multifunctional hydrogen-bonding molecules to create supramolecular liquid-crystalline networks, revealing the potential of these compounds in creating advanced materials (H. Kihara et al., 1996).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302, H312, and H332 indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)20-12-13-21(24-15-18-8-4-2-5-9-18)22(14-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSAYZQTPQUBLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309242 |

Source

|

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one | |

CAS RN |

27628-06-4 |

Source

|

| Record name | NSC211430 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。